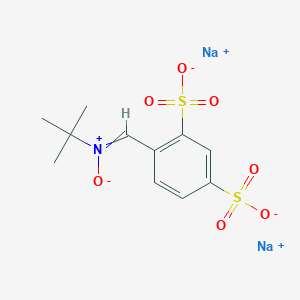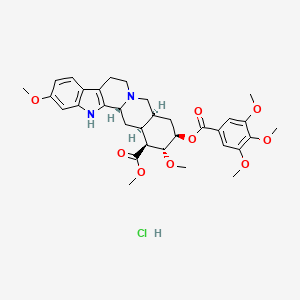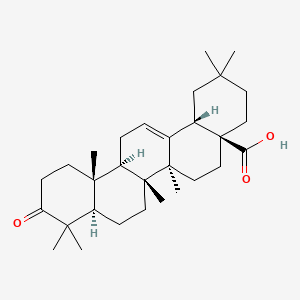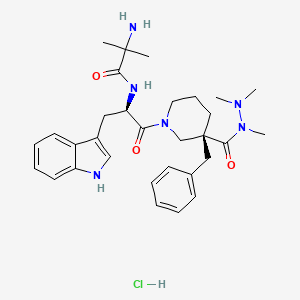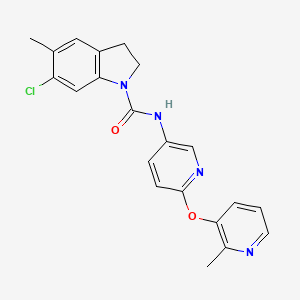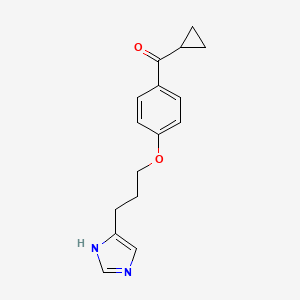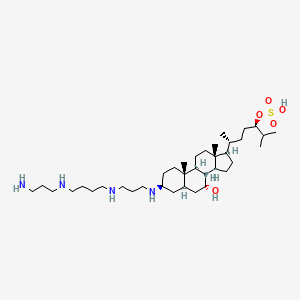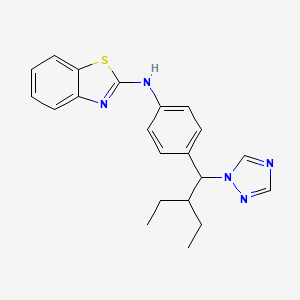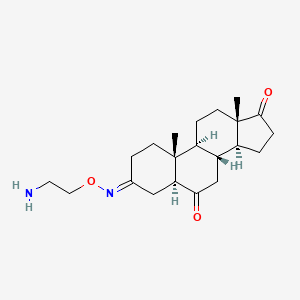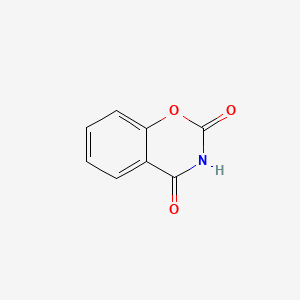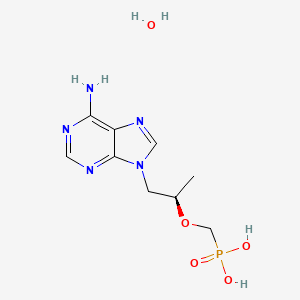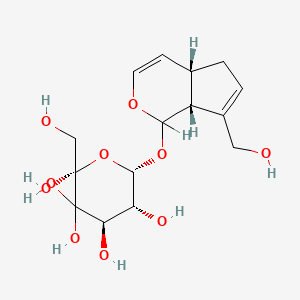![molecular formula C22H33Cl2N3O3 B1662572 8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride CAS No. 21102-95-4](/img/structure/B1662572.png)
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
Descripción general
Descripción
This compound contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antidepressants . The methoxyphenyl group could potentially contribute to the lipophilicity of the compound, which might affect its pharmacokinetics.
Molecular Structure Analysis
The compound contains a piperazine ring, a spiro[4.5]decane ring, and a dione group. These functional groups could potentially interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .Chemical Reactions Analysis
Piperazine rings can undergo a variety of reactions, including acylation, alkylation, and substitution . The reactivity of the compound would also be influenced by the other functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, while the dione group could contribute to its acidity .Aplicaciones Científicas De Investigación
Neuroscience
BMY 7378 dihydrochloride is a partial agonist at the 5-HT1A serotonin receptor and a selective antagonist at the α1D-adrenoceptor . In neuroscience, it is used to study the modulation of serotonin signaling, which is crucial for understanding various neurological and psychiatric conditions. Its ability to selectively target these receptors makes it valuable for researching the pathophysiology of mood disorders, anxiety, and schizophrenia.
Cardiology
In cardiology, BMY 7378 has been shown to exhibit antihypertensive activity . It is used in clinical research to explore treatments for hypertension and associated cardiac hypertrophy. Studies have demonstrated its potential in reversing cardiac hypertrophy in spontaneously hypertensive rats, suggesting a role in managing hypertensive heart disease .
Pharmacology
BMY 7378’s role as a multi-targeted inhibitor of α2C-adrenoceptor and α1D-adrenoceptor, along with its mixed agonist and antagonist action on the 5-HT1A receptor, makes it a compound of interest in pharmacological research . It is particularly useful for studying the interactions between adrenergic and serotonergic systems and their implications for drug development.
Biochemistry
In biochemistry, BMY 7378 is utilized to understand the biochemical pathways involving adrenoceptors and serotonin receptors . Its high affinity for these receptors allows researchers to dissect the signaling mechanisms at a molecular level, aiding in the development of targeted therapies for various biochemical abnormalities.
Molecular Biology
BMY 7378 is applied in molecular biology to study gene expression influenced by adrenoceptors and serotonin receptors . It helps in elucidating the role of these receptors in gene regulation and their impact on cellular functions, which is fundamental in understanding diseases at the genetic and molecular level.
Clinical Research
In clinical research, BMY 7378 is used to investigate its therapeutic potential and pharmacokinetics . Its effects on serotonin release and receptor binding are of particular interest for developing new clinical interventions for neurological and cardiovascular diseases.
Mecanismo De Acción
BMY 7378 dihydrochloride, also known as 8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride, is a compound with a complex mechanism of action that involves multiple targets and pathways .
Target of Action
BMY 7378 dihydrochloride primarily targets the α2C-adrenoceptor and α1D-adrenoceptor , with pKi values of 6.54 and 8.2, respectively . It also acts as a mixed agonist and antagonist for the 5-HT1A receptor with a pKi of 8.3 . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of blood pressure .
Mode of Action
As a partial agonist of the 5-HT1A serotonin receptor and a selective antagonist of the α1D-adrenoceptor, BMY 7378 dihydrochloride interacts with these targets to modulate their activity . By binding to these receptors, it can either enhance or inhibit the receptor’s function depending on the receptor’s state and the cellular context .
Biochemical Pathways
The interaction of BMY 7378 dihydrochloride with its targets affects several biochemical pathways. For instance, the antagonistic action on α1D-adrenoceptors can influence the adrenergic signaling pathway, potentially leading to effects such as antihypertensive activity . Similarly, its partial agonistic action on 5-HT1A receptors can modulate serotonin signaling, which is involved in numerous physiological processes, including mood regulation and pain perception .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBOMXUDFLRHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175334 | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride | |
CAS RN |
21102-95-4 | |
| Record name | BMY-7378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-7378 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




